molecular formula C14H21N3OS B8475599 N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B8475599
M. Wt: 279.40 g/mol
InChI Key: RFXRHLXFHLYQKR-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

To a solution of 117a (100 g, 0.42 mol, 1.0 equiv) in THF (500 mL) was slowly added n-BuLi (672 mL, 2.5M in THF, 1.68 mol, 4.0 equiv) at −78° C. under argon. The mixture was stirred for 2 h. DMF (306 g, 4.2 mol, 10.0 equiv) was added to the mixture while the temperature was maintained at −78° C. After another 2.0 h, the reaction was quenched with methanol (500 mL) at −78° C. It was stirred for 0.50 h at room temperature. 80% aqueous hydrate hydrazine (131 g, 2.1 mol) was added and the mixture was refluxed at 65° C. overnight. The organic solvent was removed under reduced pressure. The residue was filtered and the yellow solid collected was washed with water. The solid was dried in vacuo to afford crude 117b, which was used in the next step without further purification. MS: [M+H]+ 280.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
672 mL
Type
reactant
Reaction Step Two
Name
Quantity
306 g
Type
reactant
Reaction Step Three
Quantity
131 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]([C:8]1[S:12][C:11]2[CH2:13][CH2:14][CH2:15][CH2:16][C:10]=2[CH:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.C[N:23]([CH:25]=O)C.[NH2:27]N.O>C1COCC1>[C:1]([NH:5][C:6]([C:8]1[S:12][C:11]2[CH2:13][CH2:14][CH2:15][CH2:16][C:10]=2[C:9]=1[CH2:25][N:23]=[NH:27])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)NC(=O)C1=CC2=C(S1)CCCC2
Step Two
Name
Quantity
672 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
306 g
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
131 g
Type
reactant
Smiles
NN.O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
WAIT
Type
WAIT
Details
After another 2.0 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with methanol (500 mL) at −78° C
STIRRING
Type
STIRRING
Details
It was stirred for 0.50 h at room temperature
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed at 65° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered
CUSTOM
Type
CUSTOM
Details
the yellow solid collected
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=C(C2=C(S1)CCCC2)CN=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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